2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE
Overview
Description
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 5- [2-Ethoxy-5- [ (4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3- (2-methylpropyl)-1,6-dihydro-7H-pyrazolo [4,3-d]pyrimidin-7-one
- 3-Methyl-1-phenyl-5-pyrazolone
Uniqueness
2-(4-{2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PIPERAZIN-1-YL)ACETONITRILE stands out due to its unique structural features, such as the presence of both pyrazolo[1,5-a]pyrimidine and piperazine moieties
Properties
IUPAC Name |
2-[4-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6/c1-3-7-19-16-20(27-14-12-26(11-10-23)13-15-27)28-22(24-19)21(17(2)25-28)18-8-5-4-6-9-18/h4-6,8-9,16H,3,7,11-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGSJLSXTMIVOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC#N)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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